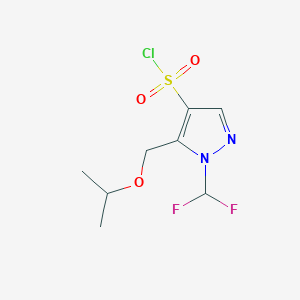

1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Description

1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by a difluoromethyl group at position 1 and an isopropoxymethyl substituent at position 4. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis due to its reactive sulfonyl chloride group, which facilitates further functionalization .

Properties

IUPAC Name |

1-(difluoromethyl)-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF2N2O3S/c1-5(2)16-4-6-7(17(9,14)15)3-12-13(6)8(10)11/h3,5,8H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCZASQNJQFYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=C(C=NN1C(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation or reduction reactions under specific conditions.

Radical Reactions: The compound can undergo radical reactions, particularly involving the difluoromethyl group

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents. Reaction conditions such as temperature, solvent choice, and the presence of catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce difluoromethyl ketones .

Scientific Research Applications

The compound 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a specialized chemical with various applications in scientific research and potential therapeutic uses. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been explored for its potential as a pharmaceutical intermediate. Its unique structure allows for modification that can enhance biological activity, particularly in anti-inflammatory and analgesic properties.

Case Study: Anti-Inflammatory Agents

Research indicates that derivatives of pyrazole compounds exhibit potent anti-inflammatory effects. For instance, compounds similar to 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole have shown efficacy in reducing inflammation in animal models, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Agricultural Chemistry

This compound can also serve as a precursor for agrochemicals, particularly in the synthesis of herbicides and fungicides. The difluoromethyl group enhances the lipophilicity of the molecule, which is crucial for improving the bioavailability of agrochemical formulations.

Data Table: Comparison of Pyrazole Derivatives in Agrochemical Applications

Materials Science

In materials science, this compound may be utilized in developing advanced materials with specific chemical properties. Its sulfonyl chloride functionality allows it to participate in various chemical reactions, making it suitable for synthesizing polymers or modifying surfaces.

Case Study: Polymer Synthesis

The incorporation of sulfonyl chloride groups into polymer backbones has been shown to improve thermal stability and mechanical properties. Research has demonstrated that polymers synthesized from pyrazole derivatives exhibit enhanced performance in high-temperature applications .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The difluoromethyl group enhances electrophilicity at the sulfonyl chloride center, favoring nucleophilic displacement reactions .

- Solubility Trends: Branched alkoxy groups (e.g., isopropoxy) reduce crystallinity compared to linear chains (e.g., butoxymethyl), as noted in related isostructural pyrazole-thiazole hybrids .

Stability and Commercial Availability

- Discontinuation Trends : Several analogs, such as 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride, have been discontinued due to synthesis challenges or instability . The target compound’s commercial availability (e.g., via Fluorochem) suggests optimized stability under standard storage conditions .

Research Findings and Data Gaps

Structural Insights

- Crystal Packing : While direct crystallographic data for the target compound is unavailable, related isostructural pyrazole-thiazole hybrids (e.g., compounds 4 and 5 in ) exhibit triclinic symmetry with two independent molecules per asymmetric unit. Similar packing arrangements may occur in sulfonyl chloride derivatives, influenced by halogen or alkoxy substituents .

Property Data Limitations

- Thermal Properties : Melting/boiling points and density data are absent in available literature, highlighting a need for experimental characterization.

- Spectroscopic Data : IR and NMR spectra for analogs (e.g., compound 5 in ) could guide future studies on the target compound’s conformational flexibility .

Biological Activity

1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of 1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl Chloride

The synthesis of this compound typically involves the reaction of difluoromethyl pyrazole derivatives with isopropoxymethyl groups and subsequent sulfonylation. While specific synthetic routes for this compound are not extensively documented, related pyrazole derivatives have been synthesized through various methods, including cyclocondensation reactions and modifications of existing pyrazole structures .

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain pyrazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Research has highlighted the potential of pyrazole derivatives as enzyme inhibitors. Specifically, compounds containing a sulfonyl chloride moiety have been investigated for their ability to inhibit enzymes involved in metabolic pathways. For example, a related compound was shown to inhibit succinate dehydrogenase, an important enzyme in the Krebs cycle, which suggests potential applications in cancer therapy .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of a series of pyrazole derivatives.

- Method : Disk diffusion method was employed against clinical isolates.

- Results : The study found that compounds with difluoromethyl and sulfonyl groups had enhanced activity compared to their non-substituted counterparts.

- Case Study on Enzyme Inhibition :

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride | 75 | 100 |

| Related Pyrazole Derivative A | 50 | 75 |

| Related Pyrazole Derivative B | 100 | 150 |

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride | Succinate Dehydrogenase | 45 |

| Related Pyrazole Derivative A | Succinate Dehydrogenase | 30 |

| Related Pyrazole Derivative B | Succinate Dehydrogenase | 60 |

Q & A

Q. What are the key synthetic routes for 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride, and how can purity be ensured?

The synthesis typically involves:

- Pyrazole ring formation : Starting with substituted pyrazole precursors, such as 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole, followed by sulfonation using chlorosulfonic acid or sulfur trioxide .

- Purification : Recrystallization (e.g., ethyl acetate/petroleum ether) or column chromatography (silica gel, dichloromethane/methanol gradient) to achieve >95% purity .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) to track reaction progress .

Q. Which spectroscopic techniques are critical for structural elucidation?

- NMR : H and F NMR to confirm substituent positions (e.g., difluoromethyl at C1, isopropoxymethyl at C5) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClFNOS) .

- IR spectroscopy : Peaks at ~1350–1150 cm (sulfonyl chloride S=O stretch) and ~1100 cm (C-F stretch) .

Q. How does the compound's reactivity compare to structurally similar sulfonyl chlorides?

The compound’s reactivity is influenced by:

- Electron-withdrawing groups : The difluoromethyl group enhances electrophilicity at the sulfonyl chloride, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides) .

- Steric effects : The isopropoxymethyl group at C5 may slow reactions at C4 due to steric hindrance .

| Analog | Substituents | Reactivity (vs. target compound) |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Lacks difluoromethyl and isopropoxymethyl | Lower electrophilicity |

| 1-Phenyl-1H-pyrazole-4-sulfonyl chloride | Phenyl at C1 | Faster aryl sulfonamide formation |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during sulfonation .

- Catalysts : Add Lewis acids (e.g., AlCl) to accelerate sulfonyl chloride formation .

- Temperature control : Maintain 0–5°C during sulfonation to suppress side reactions (e.g., hydrolysis) .

- Continuous flow reactors : Enhance scalability and reduce by-product formation in industrial settings .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Substituent-effect analysis : Compare bioactivity data across analogs (e.g., replacing isopropoxymethyl with methyl or phenyl groups) to isolate functional group contributions .

- In silico modeling : Perform molecular docking to predict binding affinities toward targets (e.g., antimicrobial enzymes) and validate with in vitro assays .

- ADME profiling : Assess pharmacokinetic properties (e.g., solubility, metabolic stability) to explain discrepancies between in vitro and in vivo results .

Q. How can derivatives be designed for targeted biological applications?

- Antimicrobial agents : Introduce hydrophobic groups (e.g., aryl sulfonamides) to enhance membrane penetration .

- Anti-inflammatory compounds : Modify the isopropoxymethyl group to reduce steric bulk, improving interactions with cyclooxygenase (COX) active sites .

- Mechanistic studies : Use F NMR to track metabolite formation in biological systems .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.